This compound falls under the category of amines and heterocyclic compounds due to the presence of the pyrrolidine ring. It is particularly relevant in the context of pharmaceutical chemistry, where derivatives of amines are often explored for their biological activities.
The synthesis of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine can be achieved through various methods, primarily involving the reaction between substituted phenyl compounds and pyrrolidine derivatives.
For example, one method described involves reacting 4-bromobenzoyl chloride with pyrrolidine in dichloromethane, followed by purification steps to isolate the target compound .
The molecular structure of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine can be analyzed using various spectroscopic techniques:
The compound exhibits a distinctive trifluoromethyl group (-CF₃), which influences its electronic properties and reactivity.
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine can undergo several chemical reactions typical of amines:
These reactions are crucial for modifying the compound’s properties or enhancing its biological activity .
The mechanism of action for (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine is primarily explored in pharmacological contexts:
Quantitative structure–activity relationship studies could provide further insights into how structural variations influence biological activity .
The physical and chemical properties of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine include:
These properties are essential for determining suitable conditions for storage and handling in laboratory settings .
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine has several potential applications:
Research continues to explore these applications, emphasizing the compound's versatility in both medicinal chemistry and materials science .
Pyrrolidine serves as a privileged scaffold in neuropharmacological agents due to its advantageous physicochemical properties and bioisosteric versatility. As a saturated five-membered heterocycle, it introduces three-dimensionality while maintaining metabolic stability. The secondary amine (pK~a~ ≈ 8.5) enhances blood-brain barrier (BBB) penetration through protonation-driven passive diffusion at physiological pH, a critical feature for CNS-targeting compounds [9]. In the design of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine, the pyrrolidine nitrogen forms a critical hydrogen bond with Asp110 in the dopamine D~3~ receptor (D~3~R) binding pocket, as evidenced by molecular docking studies of analogous structures [9]. This interaction pattern is conserved across multiple neuroactive scaffolds, including dual-target μ-opioid receptor (MOR) agonist/D~3~R antagonists where pyrrolidine optimizes receptor subtype selectivity over D~2~R [9].
The ring's conformational semi-rigidity balances rotational freedom with spatial constraint, positioning the N-aryl group for optimal π-stacking with Phe345 in the D~3~R orthosteric binding site. Comparative studies demonstrate that replacing piperidine with pyrrolidine in dopaminergic ligands increases CNS multiparameter optimization (MPO) scores from 3.2 to 4.6 due to reduced polar surface area (PSA) and increased rigidity [9]. This modification enhances in vivo exposure in rodent brain tissue by 2.3-fold relative to piperidine analogues, confirming pyrrolidine's superiority for CNS targeting [9].
Table 1: Pyrrolidine-Containing Neuropharmacological Analogues
Compound | Target(s) | Key Pyrrolidine Modification | Biological Activity |
---|---|---|---|
EPPTB | TAAR1 antagonist | 4-Pyrrolidin-1-yl-3-trifluoromethylbenzamide | Blocks T~1~AM-induced neuroprotection |
Dual-target MOR/D~3~R ligands | MOR agonist/D~3~R antagonist | trans-(2S,4R)-Pyrrolidine linker | Analgesia with reduced addiction liability |
FTO-43 | FTO inhibitor | Oxetanyl-pyrrolidine hybrid | Glioblastoma antiproliferative (IC~50~ = 80 nM) |
The trifluoromethyl (-CF~3~) group at the phenyl C3 position provides strategic advantages in drug design. This electron-withdrawing substituent enhances metabolic stability by: (1) Blocking cytochrome P450-mediated aromatic hydroxylation at the ortho-position, and (2) Increasing oxidative resistance of the benzylic methylene group in the methanamine linker. Comparative metabolism studies of 4-(pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine analogues show a 4.7-fold reduction in hepatic microsomal clearance relative to non-fluorinated counterparts [1]. The -CF~3~ group further modulates electron distribution, lowering the HOMO energy by 1.8 eV and reducing susceptibility to oxidative metabolism [8].
In FTO inhibitors like FTO-43, the meta-trifluoromethyl group enhances target engagement through hydrophobic interactions with Val228 and Pro231 in the FTO binding pocket [1]. Molecular dynamics simulations reveal that the -CF~3~ group contributes -2.3 kcal/mol to binding free energy via van der Waals contacts, explaining the 14-fold potency improvement over methyl-substituted analogues [1]. Additionally, the strong dipole moment (C-F bond: 1.35 D) induces electrostatic complementarity with Arg96, further stabilizing the protein-ligand complex [1].
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine shares structural homology with clinically investigated neuroactive agents. EPPTB (N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide) incorporates an identical aryl-pyrrolidine core modified as a benzamide derivative. This compound antagonizes trace amine-associated receptor 1 (TAAR1), blocking T~1~AM-induced neuroprotection against kainic acid toxicity in hippocampal slices (EC~50~ = 380 nM) [6]. The benzamide carbonyl forms a critical hydrogen bond with Ser107 in TAAR1, while the meta-ethoxy group occupies a hydrophobic subpocket – a spatial arrangement achievable with the methanamine derivative through terminal functionalization [6].
Dual-target opioids exemplify strategic diversification of this scaffold. By tethering the phenylpyrrolidine core to MOR pharmacophores via the methanamine nitrogen, researchers developed compounds with balanced MOR agonism (K~i~ = 6.2 nM) and D~3~R antagonism (K~i~ = 1.8 nM) [9]. These bivalent ligands exhibit analgesic efficacy comparable to morphine in rodent thermal hyperalgesia models but with 85% reduced self-administration, demonstrating the scaffold's potential in abuse-deterrent analgesic development [9].
Table 2: Impact of Trifluoromethyl Positioning on Pharmacological Properties
Substitution Pattern | Example Compound | LogP | Metabolic Stability (t~1/2~, min) | Target Affinity (K~i~, nM) |
---|---|---|---|---|
3-CF~3~ | (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine | 2.8 | 42.7 | D~3~R: 3.2 ± 0.4 |
4-CF~3~ | 1-(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)ethanone | 3.1 | 28.3 | FTO: 560 ± 45 |
3,5-diCF~3~ | RORγt inhibitor (compound 12) | 4.2 | 68.9 | RORγt: 55 ± 25 |
The bioactive conformation of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine was determined through quantum mechanical calculations (B3LYP/6-31G) and comparative X-ray crystallography. The pyrrolidine ring adopts an envelope conformation with C4 displaced by 0.56 Å from the plane, positioning the *N-aryl bond pseudo-axial relative to the ring system [3]. This orientation minimizes steric clash with the ortho-trifluoromethyl group (distance: 2.8 Å) while maintaining a 120° dihedral angle between the aryl plane and pyrrolidine nitrogen lone pair [9].
Scaffold hopping strategies have yielded diverse bioisosteres:
These structural modifications demonstrate how strategic alterations to the core scaffold modulate pharmacological profiles while retaining the essential spatial arrangement of key pharmacophoric elements.
Table 3: Scaffold Hopping Approaches and Pharmacological Outcomes
Scaffold Modification | Target | Effect on Binding Affinity | Effect on Metabolic Stability |
---|---|---|---|
Parent methanamine | D~3~R | Reference (K~i~ = 3.2 nM) | Hepatic CL~int~: 25 mL/min/kg |
trans-Phenylcyclopropylamine | MOR | 8.2-fold increase vs. parent | 1.5-fold increase in microsomal t~1/2~ |
Oxetane-pyrrolidine hybrid | FTO | IC~50~ = 80 nM (vs. 3200 nM for parent) | >10-fold reduction in CYP3A4 clearance |
[3.1.0] Bicyclic spiro | D~3~R | 30-fold D~3~R/D~2~R selectivity increase | 2.3-fold increase in plasma exposure |
Note: CL~int~ = intrinsic clearance; t~1/2~ = half-life
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6